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Compound of Interest

7-bromo-4-methoxyquinolin-2(1H)-
Compound Name:
one

Cat. No.: B2899964

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 7-bromo-4-methoxyquinolin-
2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This
document collates available information on its chemical properties, synthesis, and potential
biological activities, drawing upon data from structurally related quinolinone derivatives to offer
a thorough understanding for research and development purposes.

Important Note on CAS Number: The CAS number 100748-65-0, provided in the topic, is
predominantly associated with the precursor compound, 7-bromo-4-hydroxyquinolin-2(1H)-one.
This guide will focus on the target molecule, 7-bromo-4-methoxyquinolin-2(1H)-one, and will
describe its synthesis from this hydroxy precursor.

Chemical Properties and Data

7-bromo-4-methoxyquinolin-2(1H)-one belongs to the quinolinone class of compounds,
which are known for their diverse pharmacological activities. The presence of a bromine atom
and a methoxy group at specific positions on the quinolinone scaffold suggests potential for
various chemical modifications and biological interactions.
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Property Data

IUPAC Name 7-bromo-4-methoxy-1H-quinolin-2-one
CAS Number 100748-65-0 (for hydroxy precursor)
Molecular Formula C10H8BrNO2

Molecular Weight 254.08 g/mol

Appearance Expected to be a solid

Expected to be soluble in organic solvents like

Solubility
DMSO, DMF

Synthesis

A direct, published synthesis for 7-bromo-4-methoxyquinolin-2(1H)-one is not readily
available in the literature. However, a plausible and efficient synthetic route involves the O-
methylation of its precursor, 7-bromo-4-hydroxyquinolin-2(1H)-one, which is commercially
available. General methods for the methylation of 4-hydroxyquinolin-2-ones are well-
documented.[1]

Proposed Synthetic Pathway

7-bromo-4-hydroxyquinolin-2(1H)-one O-methylation
(CAS: 100748-65-0)

|
> 7-bromo-4-methoxyquinolin-2(1H)-one

Methylating Agent (e.g., (CH3)2S0O4 or CH3I)
Base (e.g., K2CO3 or NaH)
Solvent (e.g., DMF or Acetone)

Click to download full resolution via product page

Caption: Proposed synthesis of 7-bromo-4-methoxyquinolin-2(1H)-one.
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Experimental Protocol: O-methylation of 7-bromo-4-
hydroxyquinolin-2(1H)-one

This protocol is a general procedure based on methods for the methylation of similar 4-
hydroxyquinolin-2-one scaffolds.[2]

e Preparation: To a stirred solution of 7-bromo-4-hydroxyquinolin-2(1H)-one (1 equivalent) in
an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a
suitable base such as potassium carbonate (K2CO3, 2-3 equivalents) or sodium hydride
(NaH, 1.1 equivalents).

» Reaction: Add a methylating agent, such as dimethyl sulfate ((CH3)2S04, 1.1-1.5
equivalents) or methyl iodide (CH3lI, 1.1-1.5 equivalents), dropwise to the suspension at
room temperature.

o Heating and Monitoring: Heat the reaction mixture to 50-80°C and monitor the progress of
the reaction by thin-layer chromatography (TLC).

o Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into
ice-cold water.

o Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the
aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (Na2S04), and concentrate under reduced pressure. The crude product can be
purified by column chromatography on silica gel or by recrystallization to afford the pure 7-
bromo-4-methoxyquinolin-2(1H)-one.

Potential Biological Activities and Mechanism of
Action

While specific biological data for 7-bromo-4-methoxyquinolin-2(1H)-one is not available, the
quinolinone scaffold is a "privileged structure" in medicinal chemistry, known to be a core
component of many biologically active compounds.[3][4] The biological activities of bromo- and
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methoxy-substituted quinolinones suggest that the target compound could exhibit a range of
pharmacological effects.

Anticancer Activity

Many quinolinone derivatives have demonstrated potent anticancer activity.[3][5] For instance,
brominated 8-hydroxyquinolines have shown strong antiproliferative effects against various
tumor cell lines, including glioblastoma, cervical carcinoma, and colon carcinoma.[6]

Potential Mechanism of Action: A common mechanism of action for anticancer quinolinones is
the inhibition of topoisomerase enzymes.[6] These enzymes are crucial for DNA replication and
repair, and their inhibition leads to apoptosis in cancer cells. It is plausible that 7-bromo-4-
methoxyquinolin-2(1H)-one could act as a topoisomerase inhibitor.
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Caption: Potential mechanism via Topoisomerase inhibition.

Antibacterial and Other Activities

The quinolone ring is the core structure of quinolone antibiotics.[7] Various derivatives have
been synthesized and tested for their antibacterial, anti-inflammatory, and analgesic properties.
[4][8] Therefore, 7-bromo-4-methoxyquinolin-2(1H)-one could be a candidate for screening
against various bacterial strains and for other pharmacological activities.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the potential biological activities of 7-
bromo-4-methoxyquinolin-2(1H)-one.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of
potential medicinal agents.[3]

Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5 x
103 to 1 x 104 cells per well and incubate for 24 hours.

o Compound Treatment: Treat the cells with various concentrations of 7-bromo-4-
methoxyquinolin-2(1H)-one (typically from 0.1 to 100 puM) and incubate for 48-72 hours.

o MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation
of formazan crystals.

e Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

o Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a
microplate reader.

o Data Analysis: Calculate the cell viability and the IC50 (half-maximal inhibitory concentration)
value.

Topoisomerase | Inhibition Assay
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This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid
DNA by topoisomerase 1.[6]

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA,
topoisomerase | enzyme, and the test compound at various concentrations in a suitable
reaction buffer.

¢ |ncubation: Incubate the reaction mixture at 37°C for 30 minutes.

» Termination: Stop the reaction by adding a loading dye containing a DNA intercalating agent
(e.g., ethidium bromide).

o Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and
nicked) by agarose gel electrophoresis.

 Visualization: Visualize the DNA bands under UV light. Inhibition is observed as a decrease
in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared
to the control without the inhibitor.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for 7-bromo-4-methoxyquinolin-2(1H)-one exists in the public
domain, the following table is a representative example of how such data would be presented,
based on findings for structurally similar compounds.[6]

Assay Type Cell Line | Target Result (e.g., IC50 in pM)

Antiproliferative (MTT) HCT-116 (Colon) [Data to be determined]

Antiproliferative (MTT) HelLa (Cervical) [Data to be determined]

Topoisomerase | Inhibition Purified Enzyme [Data to be determined]
Conclusion

7-bromo-4-methoxyquinolin-2(1H)-one is a promising, yet underexplored, derivative of the
pharmacologically significant quinolinone family. Based on the activities of its structural
analogs, it holds potential for development as an anticancer, antibacterial, or anti-inflammatory

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.researchgate.net/publication/316840182_A_SAR_Study_Evaluation_of_bromo_derivatives_of_8-substituted_quinolines_as_novel_anticancer_agents
https://www.benchchem.com/product/b2899964?utm_src=pdf-body
https://www.researchgate.net/publication/316840182_A_SAR_Study_Evaluation_of_bromo_derivatives_of_8-substituted_quinolines_as_novel_anticancer_agents
https://www.benchchem.com/product/b2899964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2899964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

agent. This technical guide provides a foundational understanding of its chemistry and a
roadmap for its synthesis and biological evaluation. Further research is warranted to elucidate
its specific biological activities and mechanism of action, which could lead to the development
of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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